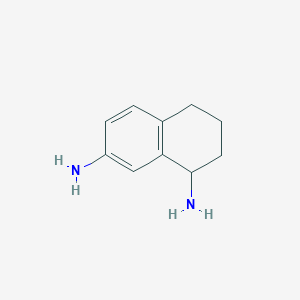

1,2,3,4-Tetrahydronaphthalene-1,7-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydronaphthalene-1,7-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,11-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIILISPGQREIBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC(=C2)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The 1,2,3,4-Tetrahydronaphthalene-1,7-Diamine Scaffold: A Privileged Core for CNS-Targeted Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of Conformationally Restricted Scaffolds

In the landscape of medicinal chemistry, the quest for novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Conformationally restricted scaffolds have emerged as a powerful tool in this endeavor, offering a strategic approach to pre-organize key pharmacophoric features in a three-dimensional arrangement that is conducive to optimal target engagement. The 1,2,3,4-tetrahydronaphthalene ring system, a bioisostere of the endogenous neurotransmitter phenethylamine, represents a quintessential example of such a privileged scaffold. Its rigidified framework reduces the entropic penalty upon binding to a biological target, often leading to a significant enhancement in affinity and selectivity.

This technical guide delves into the medicinal chemistry of a particularly promising, yet underexplored, derivative: 1,2,3,4-tetrahydronaphthalene-1,7-diamine . The strategic placement of two amino groups at the C1 and C7 positions opens up a rich design space for the development of novel therapeutics, particularly for complex targets within the central nervous system (CNS). The C1 amine provides a handle for introducing substituents that can probe deep into a receptor's binding pocket, while the C7 amine on the aromatic ring allows for modulation of electronic properties and the introduction of additional interaction points. This guide will provide a comprehensive overview of the synthesis, potential therapeutic applications, and key structure-activity relationships (SAR) of this versatile scaffold.

Synthetic Strategies: Accessing the 1,7-Diamine Core

The synthesis of 1,2,3,4-tetrahydronaphthalene-1,7-diamine is a multi-step process that requires careful control of regioselectivity. A plausible and efficient synthetic route commences with the commercially available 1-tetralone.

Diagram: Synthetic Pathway to 1,2,3,4-Tetrahydronaphthalene-1,7-Diamine

Caption: Proposed synthetic route to the 1,2,3,4-tetrahydronaphthalene-1,7-diamine scaffold.

Experimental Protocol: Synthesis of 7-Nitro-1-tetralone[1][2][3]

This protocol describes the regioselective nitration of 1-tetralone to yield the key intermediate, 7-nitro-1-tetralone.

Materials:

-

1-Tetralone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Potassium Nitrate (KNO₃) or Fuming Nitric Acid (fHNO₃)

-

Ice

-

Ethanol

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Cool concentrated sulfuric acid (e.g., 60 mL) to 0°C in an ice bath within a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add 1-tetralone (e.g., 8 g, 54.7 mmol) to the cooled sulfuric acid with continuous stirring.

-

Prepare a nitrating mixture by dissolving potassium nitrate (e.g., 6 g, 59.3 mmol) in a minimal amount of concentrated sulfuric acid (e.g., 18 mL).

-

Add the nitrating mixture dropwise to the 1-tetralone solution using a dropping funnel, ensuring the reaction temperature does not exceed 15°C.

-

After the addition is complete, continue stirring the reaction mixture for an additional hour at 15°C.

-

Quench the reaction by carefully pouring the mixture over a large volume of crushed ice.

-

Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with copious amounts of cold water until the filtrate is neutral.

-

Recrystallize the crude product from an ethanol/water mixture to afford pure 7-nitro-1-tetralone as a pale-yellow solid.

Experimental Protocol: Reduction of 7-Nitro-1-tetralone to 7-Amino-1-tetralone[4][5]

This protocol details the reduction of the nitro group to an amine.

Materials:

-

7-Nitro-1-tetralone

-

Platinum oxide (PtO₂) or Tin(II) chloride (SnCl₂) and Hydrochloric acid (HCl)

-

Ethyl acetate or Ethanol

-

Hydrogenation apparatus or round-bottom flask with reflux condenser

-

Diatomaceous earth (e.g., Celite®)

Procedure (Catalytic Hydrogenation):

-

In a hydrogenation bottle, combine 7-nitro-1-tetralone (e.g., 15.8 g), platinum oxide (e.g., 1.6 g), a catalytic amount of 0.1M aqueous ferric chloride (e.g., 1 mL), and ethyl acetate (e.g., 400 mL).

-

Pressurize the vessel with hydrogen gas (e.g., 3.5 bar) and agitate for approximately 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst, washing the pad with methanol.

-

Evaporate the solvent from the filtrate under reduced pressure to yield crude 7-amino-1-tetralone.

Experimental Protocol: Reductive Amination of 7-Amino-1-tetralone

The final step involves the conversion of the ketone functionality to an amine.

Materials:

-

7-Amino-1-tetralone

-

Hydroxylamine hydrochloride (NH₂OH·HCl) and Sodium cyanoborohydride (NaBH₃CN) or Ammonia (NH₃), Raney Nickel, and Hydrogen gas

-

Methanol or Ethanol

-

Appropriate reaction vessel for the chosen method

Procedure (using Hydroxylamine):

-

Dissolve 7-amino-1-tetralone in methanol.

-

Add hydroxylamine hydrochloride and stir the mixture.

-

Slowly add sodium cyanoborohydride in portions, maintaining the temperature.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by column chromatography to yield 1,2,3,4-tetrahydronaphthalene-1,7-diamine.

Advanced Synthetic Approaches: Enantioselective Synthesis of Diaminotetralins

For applications requiring stereochemically defined diamines, more sophisticated synthetic strategies are necessary. A notable advancement is the rhodium-catalyzed asymmetric ring-opening (ARO) of azabicyclic alkenes.[1][2][3] This methodology allows for the simultaneous and controlled installation of the diaminotetralin core, its regiochemistry, and both the relative and absolute stereochemistry.

Diagram: Rhodium-Catalyzed Asymmetric Ring-Opening

Caption: Enantioselective synthesis of diaminotetralins via Rh-catalyzed ARO.

This powerful technique provides access to chiral diaminotetralins in high yield and excellent enantioselectivity, making it an invaluable tool for constructing libraries of stereochemically pure compounds for medicinal chemistry campaigns.

Medicinal Chemistry Applications: Targeting the Central Nervous System

The aminotetralin scaffold is a cornerstone in the development of ligands for dopamine and serotonin receptors, which are implicated in a wide array of neurological and psychiatric disorders.

Dopamine Receptor Agonism: A Case Study of Rotigotine

A prominent example of a successful drug molecule featuring the aminotetralin core is Rotigotine (Neupro®).[4][5][6] Marketed as a transdermal patch for the treatment of Parkinson's disease and restless legs syndrome, Rotigotine is a non-ergoline dopamine agonist.[4][5][6] It exhibits high affinity for D₁, D₂, and D₃ dopamine receptors, with a particular preference for the D₃ subtype.[4]

The continuous delivery of Rotigotine via the transdermal patch ensures stable plasma concentrations, which is thought to contribute to its efficacy and tolerability.[7][8] The aminotetralin core of Rotigotine is crucial for its interaction with the dopamine receptors, mimicking the endogenous ligand dopamine.

Table: Pharmacological Profile of Rotigotine

| Receptor Subtype | Affinity (Ki, nM) | Functional Activity |

| Dopamine D₁ | ~100 | Full Agonist |

| Dopamine D₂ | ~10 | Full Agonist |

| Dopamine D₃ | ~1 | Full Agonist |

| Dopamine D₄ | ~10 | Partial Agonist |

| Dopamine D₅ | ~10 | Partial Agonist |

| Serotonin 5-HT₁ₐ | ~30 | Partial Agonist |

| α₂B-Adrenergic | ~80 | Antagonist |

Note: Affinity values are approximate and can vary depending on the assay conditions.

Serotonin Receptor Modulation

Derivatives of the 2-aminotetralin scaffold have also been extensively explored as ligands for various serotonin (5-HT) receptor subtypes.[9][10][11][12] The structural rigidity of the tetralin core allows for the fine-tuning of selectivity towards different 5-HT receptors. For instance, specific substitution patterns on the aromatic ring and the amino group can confer selectivity for 5-HT₁ₐ, 5-HT₂C, or 5-HT₇ receptors, among others.[10][11] The development of subtype-selective 5-HT receptor ligands is of great interest for the treatment of depression, anxiety, psychosis, and other CNS disorders.

The Promise of the 1,7-Diamine Substitution Pattern

The 1,2,3,4-tetrahydronaphthalene-1,7-diamine scaffold offers unique advantages for medicinal chemists. The presence of two distinct amino groups provides opportunities for:

-

Bivalent Ligand Design: The two amines can be functionalized to simultaneously interact with two different binding sites on a single receptor or to bridge two different receptors in a complex.

-

Vectorial Exploration of Binding Pockets: The C1 amine allows for the introduction of substituents that can explore the depth of a binding pocket, while the C7 amine can be used to anchor the molecule or interact with surface residues.

-

Modulation of Physicochemical Properties: The two amino groups can be derivatized to fine-tune solubility, lipophilicity, and metabolic stability.

This dual functionality makes the 1,7-diamine scaffold particularly attractive for targeting complex protein families such as kinases and for developing novel probes for chemical biology.

Future Directions and Conclusion

The 1,2,3,4-tetrahydronaphthalene-1,7-diamine scaffold represents a largely untapped resource in medicinal chemistry. While the broader aminotetralin class has a proven track record in CNS drug discovery, the specific 1,7-diamine substitution pattern holds immense potential for the development of next-generation therapeutics. Future research should focus on:

-

Development of Diverse Compound Libraries: Utilizing the synthetic routes outlined in this guide to generate a wide array of derivatives with diverse substituents at both the C1 and C7 amino groups.

-

Screening Against a Broad Range of Biological Targets: Evaluating these libraries against various CNS targets, including GPCRs, ion channels, and kinases, to identify novel biological activities.

-

Detailed Structure-Activity Relationship Studies: Elucidating the key structural features that govern potency and selectivity for identified targets.

References

- An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. (2019). ARC Journal of Chemical Science, 5(3), 1-10.

-

Rotigotine. (2024, January 29). In Wikipedia. Retrieved from [Link]

-

Patsnap Synapse. What is the mechanism of Rotigotine? (2024, July 17). Retrieved from [Link]

-

MedLink Neurology. Rotigotine. (n.d.). Retrieved from [Link]

- Elshoff, J. P., et al. (2015). An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson's Disease and Restless Legs Syndrome. Drugs, 75(5), 487-501.

- Elshoff, J. P., et al. (2015). An update on pharmacological, pharmacokinetic properties and drug-drug interactions of rotigotine transdermal system in Parkinson's disease and restless legs syndrome. Drugs, 75(5), 487-501.

- Lautens, M., Fagnou, K., & Zunic, V. (2002). An Expedient Enantioselective Route to Diaminotetralins: Application in the Preparation of Analgesic Compounds. Organic Letters, 4(20), 3465–3468.

-

Catalytic asymmetric synthesis of 1,2-diamines. (2024, July 11). Royal Society of Chemistry. Retrieved from [Link]

- van Vliet, L. A., et al. (1996). Affinity for Dopamine D2, D3, and D4 Receptors of 2-Aminotetralins. Relevance of D2 Agonist Binding for Determination of Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 39(21), 4233-4239.

- McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362-367.

-

PrepChem.com. Synthesis of 7-amino-1-tetralone. (n.d.). Retrieved from [Link]

- Horn, A. S., et al. (1982). N-Alkylated 2-aminotetralins: central dopamine-receptor stimulating activity. European Journal of Medicinal Chemistry, 17(5), 435-440.

- Synthesis and characterization of novel derivatives of 2-aminotetralins: Development of highly selective derivatives for the D3 receptor. (2000, December 1). Medicinal Chemistry Research, 10(4), 208-229.

-

Open Research Oklahoma. STUDIES ON THE SYNTHESIS AND THE CHEMISTRY OF 7,8-DIHYDR0-5(6_!!)-QUINOLINONE, 6-CETYLOXY- 1-TETRALONE AND 7-.AMINO-l-TETRALONE. (1976, March 24). Retrieved from [Link]

- Lautens, M., Fagnou, K., & Zunic, V. (2002). An expedient enantioselective route to diaminotetralins: application in the preparation of analgesic compounds. Organic letters, 4(20), 3465-3468.

- Canal, C. E., et al. (2023). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience, 14(24), 4536-4552.

- Seeman, P., et al. (1985). Radioreceptor binding reveals the potencies of N,N-disubstituted 2-aminotetralins as D2 dopamine agonists. European Journal of Pharmacology, 110(3), 325-333.

- Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. (2012). Organic Letters, 14(5), 1354–1357.

- Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT>1A> and 5-HT>7> G protein-coupled receptor affinity, 3D-QSAR and molecular modeling. (2020, February 1). Bioorganic & Medicinal Chemistry, 28(3), 115262.

-

Development of 2-Aminotetralin-Type Serotonin 5-HT 1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT 1A , 5-HT 1B , 5-HT 1D , and 5-HT 1F Receptors. (2026, January 9). ResearchGate. Retrieved from [Link]

- Canal, C. E., et al. (2014). A novel aminotetralin-type serotonin (5-HT) 2C receptor-specific agonist and 5-HT2A competitive antagonist/5-HT2B inverse agonist with preclinical efficacy for psychoses. The Journal of pharmacology and experimental therapeutics, 349(2), 269-278.

- Degnan, A. P., & Meyers, A. I. (2000). Enantioselective synthesis of rigid 2-aminotetralins. Utility of silicon as an oxygen and nitrogen surrogate in the tandem addition reaction. The Journal of organic chemistry, 65(11), 3503-3512.

- Process for synthesis of amino-methyl tetralin derivatives. (2010). Google Patents.

- Canal, C. E., et al. (2014). A Novel Aminotetralin-Type Serotonin (5-HT) 2C Receptor-Specific Agonist and 5-HT2A Competitive Antagonist/5-HT2B Inverse Agonist with Preclinical Efficacy for Psychoses. The Journal of pharmacology and experimental therapeutics, 349(2), 269-278.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]

- 3. An expedient enantioselective route to diaminotetralins: application in the preparation of analgesic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rotigotine - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Rotigotine? [synapse.patsnap.com]

- 6. medlink.com [medlink.com]

- 7. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An update on pharmacological, pharmacokinetic properties and drug-drug interactions of rotigotine transdermal system in Parkinson's disease and restless legs syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 11. A novel aminotetralin-type serotonin (5-HT) 2C receptor-specific agonist and 5-HT2A competitive antagonist/5-HT2B inverse agonist with preclinical efficacy for psychoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Novel Aminotetralin-Type Serotonin (5-HT) 2C Receptor-Specific Agonist and 5-HT2A Competitive Antagonist/5-HT2B Inverse Agonist with Preclinical Efficacy for Psychoses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 7-Amino-1,2,3,4-tetrahydronaphthalen-1-amine Analogs and Related Aminotetralins

Abstract: The 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold is a privileged structure in medicinal chemistry, serving as a conformationally restricted analog of phenylethylamine. This structural motif is central to numerous centrally-acting agents, particularly those targeting monoamine neurotransmitter systems. This guide provides a comprehensive technical overview of the biological activities associated with aminotetralin analogs, with a specific focus on the structural framework of 7-amino-1,2,3,4-tetrahydronaphthalen-1-amine. By synthesizing data from extensively studied mono-amino analogs, we will explore the key pharmacological targets, delineate critical structure-activity relationships (SAR), and provide detailed experimental protocols for their evaluation. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to navigate the chemical space of these potent neuromodulatory agents.

Introduction to the Aminotetralin Scaffold: A Cornerstone of Neuropharmacology

The tetralin ring system provides a semi-rigid framework that mimics the extended conformation of key monoamine neurotransmitters like dopamine and serotonin. This conformational constraint is crucial for achieving high-affinity and selective interactions with their respective G-protein coupled receptors (GPCRs). The inherent dopaminergic activity of 2-dialkylaminotetralins, for example, supports the hypothesis that an extended conformation of the phenylethylamine moiety is favorable for dopamine receptor agonist activity[1].

Derivatives of 1-aminotetralin and 2-aminotetralin form the basis of several marketed drugs and clinical candidates for treating a range of neurological and psychiatric disorders, including Parkinson's disease, depression, and attention-deficit/hyperactivity disorder[2][3]. The parent structure, 1-amino-1,2,3,4-tetrahydronaphthalene (1-AT), is the foundational block for drugs like sertraline and dasotraline[3].

This guide specifically addresses the class of di-amino substituted tetralins, exemplified by the 7-amino-1,2,3,4-tetrahydronaphthalen-1-amine core. While direct literature on this specific di-amino scaffold is sparse, its biological profile can be rationally extrapolated from the rich pharmacology of its mono-amino counterparts. The presence of a second amino group introduces a unique physicochemical profile, offering a potential vector for modulating solubility, receptor interaction, and metabolic stability, or for serving as a chemical handle for prodrug strategies[4].

Medicinal Chemistry and Synthetic Strategies

The synthesis of aminotetralin analogs typically commences from a corresponding tetralone precursor. A common and versatile method is reductive amination, which allows for the introduction of diverse primary and secondary amines.

Caption: General workflow for the synthesis of aminotetralins via reductive amination.

This strategy, starting from β-tetralone intermediates, has been successfully employed to generate series of 2-amino-1,2,3,4-tetrahydronaphthalene compounds with various substituents on both the nitrogen and the aromatic ring[1][5]. The choice of reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, is critical for selectively reducing the imine intermediate without affecting the ketone of the starting material[5]. Further functionalization, such as hydroxylation or halogenation of the aromatic ring, is typically achieved by selecting appropriately substituted starting tetralones.

Pharmacological Profiling: Key Targets and Mechanisms of Action

Aminotetralin analogs are renowned for their interaction with dopamine and serotonin receptor systems.

Dopamine Receptors (D1-like and D2-like)

Dopamine receptors are broadly classified into two families: D1-like (D1, D5), which are coupled to Gαs and stimulate adenylyl cyclase to increase intracellular cyclic AMP (cAMP), and D2-like (D2, D3, D4), which are coupled to Gαi/o and inhibit adenylyl cyclase, thereby decreasing cAMP levels[6].

Many aminotetralin derivatives are potent D2 receptor agonists. For instance, 7-hydroxy-2-aminotetralin (7-OH-AT) is a highly active inhibitor of acetylcholine release in striatal slices, a functional model for D2 receptor activity[7]. The potency of these compounds often correlates well with their binding affinity for the [3H]spiroperidol binding site, confirming that this site represents the active state of the D2 receptor[7].

Caption: Summary of key structure-activity relationships for aminotetralin analogs.

Key Experimental Protocols for Evaluation

To characterize the biological activity of novel aminotetralin analogs, a tiered approach involving binding and functional assays is essential.

Protocol: Radioligand Competition Binding Assay for D2 Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Principle: This assay measures the ability of a non-labeled test compound to compete with a radiolabeled ligand (e.g., [3H]spiperone) for binding to the D2 receptor in a membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which is then converted to the inhibition constant (Ki).

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize rat striatal tissue (a region rich in D2 receptors) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer. Determine protein concentration using a Bradford or BCA assay.

-

Assay Setup: In a 96-well plate, add in order:

-

Assay buffer.

-

Test compound at various concentrations (typically a 10-point serial dilution).

-

Radioligand (e.g., [3H]spiperone at a final concentration near its Kd).

-

Membrane preparation (e.g., 50-100 µg protein per well).

-

-

Controls:

-

Total Binding: Wells containing buffer, radioligand, and membranes (no test compound).

-

Non-Specific Binding (NSB): Wells containing buffer, radioligand, membranes, and a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) to saturate all specific binding sites.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.

-

Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental workflow for a radioligand binding assay.

Therapeutic Potential and Future Directions

The established pharmacology of aminotetralin analogs points to their significant potential in treating CNS disorders.

-

Parkinson's Disease: Potent and selective D2/D3 receptor agonists can provide symptomatic relief by replacing the function of degenerated dopaminergic neurons.

-

Schizophrenia & Psychosis: D2 receptor antagonists or partial agonists are the mainstay of antipsychotic therapy.

-

Depression & Anxiety: Compounds targeting 5-HT receptors (e.g., 5-HT7) or monoamine transporters offer avenues for developing novel antidepressants and anxiolytics.

The 7-amino-1,2,3,4-tetrahydronaphthalen-1-amine scaffold represents an intriguing, underexplored area. The introduction of the C7-amino group raises several key questions for future research:

-

Receptor Selectivity: How does the C7-amine, a potential hydrogen bond donor/acceptor, alter the binding profile across the dopamine and serotonin receptor families? Could it introduce affinity for other targets?

-

Pharmacokinetics: The second amino group will increase the polarity of the molecule. This will likely impact its ability to cross the blood-brain barrier but could also be exploited to reduce off-target peripheral effects or to create a handle for brain-penetrant prodrugs.

-

Polypharmacology: Could this scaffold be used to design dual-target ligands, for example, a compound with combined D2 and 5-HT7 activity, which could offer a synergistic therapeutic effect for complex disorders like schizophrenia?

Conclusion

The aminotetralin framework is a remarkably versatile and pharmacologically rich scaffold. A deep understanding of its structure-activity relationships—particularly the influence of aromatic substitution, N-alkylation, and stereochemistry—is paramount for the rational design of novel CNS agents. While the biological profile of 7-amino-1,2,3,4-tetrahydronaphthalen-1-amine analogs has yet to be fully elucidated, the extensive knowledge base from related mono-amino compounds provides a robust foundation for predicting their activities and guiding future drug discovery efforts. The unique di-amino substitution pattern offers exciting opportunities for developing next-generation therapeutics with potentially novel pharmacological profiles and improved physicochemical properties.

References

-

Hacksell, U., Johansson, A. M., Arvidsson, L. E., Nilsson, J. L., & Svensson, U. (1987). Dopaminergic 2-aminotetralins: affinities for dopamine D2-receptors, molecular structures, and conformational preferences. Journal of Medicinal Chemistry. [Link]

-

Helm, G., Grol, C. J., & Stoof, J. C. (1988). Further characterization of structural requirements for agonists at the striatal dopamine D2 receptor and a comparison with those at the striatal dopamine D1 receptor. Studies with a series of monohydroxyaminotetralins on acetylcholine release from rat striatum. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

-

McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry. [Link]

-

Wakeling, A. E., & Bowler, J. (1987). Steroidal Pure Antioestrogens. Journal of Endocrinology. [Link]

-

Ernst, L. A., Carlson, K. E., & Katzenellenbogen, J. A. (1993). synthesis and biological evaluation of a 7 alpha-pentyl-substituted BODIPY fluorescent conjugate and a fluorine-18-labeled 7 alpha-pentylestradiol analog. Steroids. [Link]

-

Faucher, A. M., Nédélec, A., & Poirier, D. (2003). Synthesis, characterization and biological evaluation of 7 alpha-perfluoroalkylestradiol derivatives. Steroids. [Link]

-

Al-Hourani, B. J., Al-Bawab, A. Q., Al-Ameer, H. J., Al-Qudah, M. A., & Afaneh, I. A. (2023). Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Vellky, J. E., Johnson, M. D., & Katzenellenbogen, B. S. (2012). Structurally similar estradiol analogs uniquely alter the regulation of intracellular signaling pathways. Steroids. [Link]

-

Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & De Giorgio, P. (2004). Structure−Affinity Relationship Study on N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-4-Aryl-1-Piperazinealkylamides, a New Class of 5-Hydroxytryptamine7 Receptor Agents. Journal of Medicinal Chemistry. [Link]

-

BindingDB. (n.d.). BindingDB BDBM23973 3-amino-1,2,3,4-tetrahydronaphthalen-2-one hydrochloride. BindingDB. [Link]

-

Noshita, T., Abe, N., & Uno, Y. (2021). Synthesis and biological activity of (±)-7,3',4'-trihydroxyhomoisoflavan and its analogs. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Cugnon de Sévricourt, M., & Robba, M. (1997). SYNTHESIS OF 7-AMINO-4,5,6,7-TETRAHYDROTHIENO-[3,4-c]PYRID-4-ONES. HETEROCYCLES. [Link]

-

PubChemLite. (n.d.). 7-amino-1,2,3,4-tetrahydronaphthalen-1-one. PubChemLite. [Link]

-

Dantchev, D. K., & Ivanov, I. C. (1974). [Derivatives of 2-amino-1,2,3,4-tetrahydronaphthalene. I. Synthesis of some N-substituted trans-2-amino-3-hydroxy-1,2,3,4-tetrahydronaphthalenes (author's transl)]. Archiv der Pharmazie. [Link]

-

Kassiou, M. (2017). Squaryl molecular metaphors - application to rational drug design and imaging agents. Future Medicinal Chemistry. [Link]

-

Dimmock, J. R., & Puthucode, R. N. (2010). ChemInform Abstract: Synthesis of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ols via Epoxide Ring Opening as Possible Antidepressant and Anorexigenic Agents. ChemInform. [Link]

-

Dolzhenko, A. V. (2017). A One-Pot, Three-Component, Microwave-Assisted Synthesis of Novel 7-Amino-Substituted 4-Aminopyrazolo[1,5-a]t[1][8][9]riazine-8-carbonitriles. Molecules. [Link]

-

Bakshi, R. K., Hong, Q., & Olson, J. T. (2005). 1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid as a Tic mimetic: application in the synthesis of potent human melanocortin-4 receptor selective agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Merluzzi, V. J., & Labrie, F. (1989). Synthesis and biological activity of new halo-steroidal antiestrogens. Journal of Medicinal Chemistry. [Link]

-

Wikipedia. (n.d.). 1-Aminotetralin. Wikipedia. [Link]

-

Volk, F. J., & Burger, K. (1999). A short enantiospecific synthesis of 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN). The Journal of Organic Chemistry. [Link]

-

Berhe, T. (2016). Dopamine: Receptors, Functions, Synthesis, Pathways, Locations and Mental Disorders: Review of Literatures. Journal of Mental Disorders and Treatment. [Link]

-

Heal, D. J., & Smith, S. L. (2022). The trace amine-associated receptor 1 agonists – non- dopaminergic antipsychotics or covert modulators of D2. Journal of Psychopharmacology. [Link]

-

Li, Y., Wei, Y., & Zhang, Y. (2023). Discovery and Mechanism of Novel 7-Aliphatic Amine Tryptanthrin Derivatives against Phytopathogenic Bacteria. Molecules. [Link]

-

Vale, N., & Guedes, R. C. (2015). Amino Acids in the Development of Prodrugs. Molecules. [Link]

-

Pharmaffiliates. (n.d.). 7-Amino-3,4-dihydronaphthalen-1(2H)-one. Pharmaffiliates. [Link]

-

Johnson, T. A. (2024). Small Change – Big Difference: Influence of Single Amino Acids on Drug Disposition. ACS Medicinal Chemistry Letters. [Link]

Sources

- 1. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. 1-Aminotetralin - Wikipedia [en.wikipedia.org]

- 4. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride | 1743-01-7 | Benchchem [benchchem.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. Further characterization of structural requirements for agonists at the striatal dopamine D2 receptor and a comparison with those at the striatal dopamine D1 receptor. Studies with a series of monohydroxyaminotetralins on acetylcholine release from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dopaminergic 2-aminotetralins: affinities for dopamine D2-receptors, molecular structures, and conformational preferences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A synthesis of 7 alpha-substituted estradiols: synthesis and biological evaluation of a 7 alpha-pentyl-substituted BODIPY fluorescent conjugate and a fluorine-18-labeled 7 alpha-pentylestradiol analog - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Deployment of 1,7-Substituted Tetrahydronaphthalene Scaffolds in Modern Drug Discovery: A Technical Guide

Foreword: The Tetralin Core - A Privileged Scaffold in Medicinal Chemistry

The tetrahydronaphthalene, or tetralin, nucleus is a bicyclic aromatic hydrocarbon that has consistently proven to be a valuable scaffold in the design of novel therapeutic agents. Its conformational rigidity, combined with the ability to present substituents in a well-defined three-dimensional orientation, makes it an attractive starting point for engaging with biological targets. The fusion of a saturated cyclohexane ring to a benzene ring provides a unique blend of lipophilicity and aromaticity, crucial for traversing cellular membranes and participating in key binding interactions such as π-stacking.

This guide focuses specifically on the strategic importance and practical synthesis of 1,7-disubstituted tetrahydronaphthalene building blocks . This particular substitution pattern offers a compelling vector for modulating pharmacological activity, allowing for the independent optimization of interactions at two distal points on the scaffold. The C1 substituent often plays a crucial role in establishing key binding interactions within a receptor pocket, while the C7 substituent can be leveraged to fine-tune physicochemical properties, modulate metabolism, and explore secondary binding sites.

This document will provide researchers, scientists, and drug development professionals with an in-depth technical overview of the synthesis and application of these critical building blocks, moving beyond a simple recitation of protocols to explain the underlying chemical principles and strategic considerations that drive their successful implementation in drug discovery programs.

Part 1: Strategic Synthesis of 1,7-Disubstituted Tetralin Cores

The regioselective synthesis of 1,7-disubstituted tetralins is a non-trivial synthetic challenge that requires careful planning and execution. The choice of starting materials and the sequence of reactions are paramount to achieving the desired substitution pattern with high efficiency and control. This section will detail several robust synthetic strategies, providing both the conceptual framework and practical experimental protocols.

The Friedel-Crafts Acylation Approach: Building from the Benzene Ring Up

A foundational strategy for constructing the tetralin core with a C7 substituent already in place is through the intramolecular Friedel-Crafts acylation of a suitably substituted γ-phenylbutyric acid. This approach is particularly advantageous when the desired C7 substituent is an electron-donating group, which activates the aromatic ring towards electrophilic substitution.

The use of a strong acid catalyst, such as polyphosphoric acid (PPA) or triflic acid, is essential to generate the acylium ion intermediate required for the intramolecular cyclization. The choice of solvent is also critical; often, the reaction is run neat in PPA or in a non-coordinating solvent like nitrobenzene for higher boiling points. The regioselectivity of the cyclization is directed by the electronic nature of the substituent on the starting phenylacetic acid. For a para-substituted phenylacetic acid, acylation will occur at the ortho position to the alkyl chain, leading to the desired 7-substituted-1-tetralone.

Materials:

-

4-(4-Methoxyphenyl)butanoic acid

-

Polyphosphoric acid (PPA)

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer, place 4-(4-methoxyphenyl)butanoic acid (1.0 eq).

-

Add polyphosphoric acid (10-20 wt eq) to the flask.

-

Heat the mixture to 80-90 °C with vigorous stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 7-methoxy-1-tetralone.

The Diels-Alder Cycloaddition Strategy: A Convergent Approach

For more complex substitution patterns or when the Friedel-Crafts approach is not feasible, a Diels-Alder reaction provides a powerful and convergent alternative. This strategy involves the [4+2] cycloaddition of a substituted diene with a suitable dienophile to construct the six-membered ring of the tetralin system.

The success of the Diels-Alder reaction is highly dependent on the electronic nature of the diene and dienophile. Typically, an electron-rich diene is reacted with an electron-poor dienophile to achieve high yields and regioselectivity. The in situ generation of a reactive diene, such as an ortho-xylylene, from a stable precursor can be a particularly effective tactic.[1] This can be triggered by a "nitrogen deletion" reaction from an isoindoline precursor.[1][2]

Caption: Workflow for the synthesis of substituted tetralins via a nitrogen deletion/Diels-Alder cascade reaction.

Modifying the Core: Introduction of the C1 Substituent

Once the 7-substituted-1-tetralone is in hand, the C1 substituent can be introduced through a variety of standard organic transformations. The choice of reaction will depend on the desired functionality at C1.

For the introduction of alkyl or aryl groups at the C1 position, the addition of a Grignard or organolithium reagent to the C1 ketone is a highly effective method. This reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by an aqueous workup to yield the tertiary alcohol.

Materials:

-

7-Methoxy-1-tetralone

-

Methylmagnesium bromide (3.0 M in diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of 7-methoxy-1-tetralone (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methylmagnesium bromide (1.2 eq) dropwise via a syringe.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography if necessary.

For the synthesis of 1-aminotetralin derivatives, reductive amination of the 7-substituted-1-tetralone is the method of choice. This reaction typically involves the condensation of the ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.

Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often the reducing agents of choice for reductive aminations. They are mild enough to not reduce the starting ketone but are sufficiently reactive to reduce the protonated imine intermediate. The reaction is typically carried out in a protic solvent like methanol or ethanol to facilitate imine formation and protonation.

Part 2: 1,7-Substituted Tetralins in Drug Discovery - Case Studies

The versatility of the 1,7-substituted tetrahydronaphthalene scaffold is best illustrated through its successful application in various drug discovery programs. This section will explore a few key examples, highlighting how the substitution pattern contributes to the desired pharmacological profile.

Dopamine Receptor Agonists for Parkinson's Disease

Derivatives of 2-amino-7-hydroxytetralin have been extensively investigated as dopamine D₂ receptor agonists for the treatment of Parkinson's disease. The 7-hydroxyl group is a key pharmacophoric feature, mimicking the catechol moiety of dopamine and forming a crucial hydrogen bond interaction with a serine residue in the D₂ receptor binding pocket. The substituent at the 1-position (or in this case, the amino group at C2 which is spatially analogous) can be varied to modulate potency and selectivity.

| Compound | D₂ Receptor Affinity (Ki, nM) | Functional Activity | Reference |

| 7-OH-DPAT | 1.5 | Full Agonist | [3] |

| (+)-10 (1S,2R)-7-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin | 10.5 | Partial Agonist | [3] |

Structure-Activity Relationship (SAR) Insights:

-

The (R)-enantiomer of 7-OH-DPAT is significantly more potent than the (S)-enantiomer, highlighting the stereospecificity of the receptor interaction.

-

Introduction of a methyl group at the C1 position, as in compound (+)-10, leads to a decrease in potency, suggesting that this space is sterically constrained within the receptor binding site.[3]

-

The N,N-dipropyl substitution on the amino group is generally optimal for D₂ receptor agonism in this series.

Serotonin Receptor Modulators for CNS Disorders

The 1,7-substituted tetralin scaffold has also been employed in the development of ligands for serotonin (5-HT) receptors, which are implicated in a range of central nervous system disorders, including depression and anxiety. For instance, derivatives of 2-aminotetralin have been explored as 5-HT₁A receptor ligands.[4][5]

Caption: Conceptual diagram of a 1,7-substituted tetralin interacting with a serotonin receptor.

Part 3: Future Perspectives and Conclusion

The 1,7-substituted tetrahydronaphthalene core continues to be a highly relevant and strategically important building block in contemporary drug discovery. Its conformational pre-organization and the ability to project substituents into distinct regions of space provide a powerful platform for the design of potent and selective ligands for a wide array of biological targets.

Future advancements in this area will likely focus on the development of novel, more efficient, and stereoselective synthetic methodologies to access a wider diversity of 1,7-disubstituted analogs. The integration of computational modeling and structure-based drug design will further enable the rational design of next-generation therapeutics based on this privileged scaffold. The continued exploration of the chemical space around the 1,7-disubstituted tetralin nucleus holds significant promise for the discovery of new medicines to address unmet medical needs.

References

-

Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels-Alder Cascade Reaction. Journal of Organic Chemistry. [Link]

-

Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. ACS Omega. [Link]

-

Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. The Journal of Organic Chemistry. [Link]

-

A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. ResearchGate. [Link]

-

C1- and C3-methyl-substituted derivatives of 7-hydroxy-2-(di-n-propylamino)tetralin: activities at central dopamine receptors. Journal of Medicinal Chemistry. [Link]

-

An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. Arkivoc. [Link]

-

Structure activity relationships of presynaptic dopamine receptor agonists. Pharmacology Biochemistry and Behavior. [Link]

-

Tetralin – Knowledge and References. Taylor & Francis. [Link]

-

2-(Alkylamino)tetralin derivatives: interaction with 5-HT1A serotonin binding sites. Journal of Medicinal Chemistry. [Link]

-

An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Organic & Medicinal Chemistry International Journal. [Link]

-

Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules. [Link]

-

Derivatives of 2-(dipropylamino)tetralin: effect of the C8-substituent on the interaction with 5-HT1A receptors. Journal of Medicinal Chemistry. [Link]

Sources

- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 2. Structure--activity relationships of n-substituted dopamine and 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene analogues: behavioral effects in lesioned and reserpinized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. C1- and C3-methyl-substituted derivatives of 7-hydroxy-2-(di-n-propylamino)tetralin: activities at central dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(Alkylamino)tetralin derivatives: interaction with 5-HT1A serotonin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Derivatives of 2-(dipropylamino)tetralin: effect of the C8-substituent on the interaction with 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Isomeric Distinction and Application of 1,7-Diaminotetralin and 1,2-Diaminotetralin

This guide provides a comprehensive technical analysis of two key positional isomers of diaminotetralin: 1,7-diaminotetralin and 1,2-diaminotetralin. For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of how the simple transposition of an amino group on the tetralin scaffold profoundly impacts stereochemistry, reactivity, pharmacological activity, and synthetic accessibility is critical for rational drug design and development.

Structural and Stereochemical Disparities

The foundational difference between 1,7-diaminotetralin and 1,2-diaminotetralin lies in the substitution pattern of the two amino groups on the 1,2,3,4-tetrahydronaphthalene core. This seemingly minor structural alteration introduces significant stereochemical and conformational complexities, particularly in the case of the 1,2-isomer.

-

1,7-Diaminotetralin : In this isomer, one amino group is attached to the benzylic position (C1) of the saturated ring, while the second is positioned on the aromatic ring at C7. The C1 position is a chiral center, meaning this molecule can exist as (R)- and (S)-enantiomers.

-

1,2-Diaminotetralin : Here, both amino groups are located on the saturated portion of the tetralin ring at adjacent positions (C1 and C2). This vicinal diamine arrangement creates two chiral centers (C1 and C2), leading to the potential for multiple stereoisomers (diastereomers and enantiomers).

The spatial relationship of the two amino groups is a critical determinant of the molecule's three-dimensional shape and its ability to interact with biological targets.

Caption: Chemical structures of 1,7-diaminotetralin and 1,2-diaminotetralin.

Comparative Physicochemical and Spectroscopic Properties

| Property | 1,7-Diaminotetralin (Predicted) | 1,2-Diaminotetralin (Predicted) | Rationale for Difference |

| Molar Mass | 162.23 g/mol | 162.23 g/mol | Isomers have the same molecular formula (C₁₀H₁₄N₂). |

| Polarity | Moderately Polar | More Polar | The proximity of two amino groups in the 1,2-isomer can lead to a larger dipole moment and increased potential for hydrogen bonding compared to the more separated groups in the 1,7-isomer. |

| Basicity (pKa) | Two distinct pKa values. The aromatic amine (C7) will be significantly less basic than the benzylic amine (C1). | Two similar, but distinct, pKa values for the aliphatic amines. Inductive effects and potential hydrogen bonding will influence their basicity. | The electronic environment of the nitrogen atoms is different. The C7-NH₂ lone pair can delocalize into the aromatic ring, reducing its basicity. The C1 and C2 amines are both aliphatic. |

| Solubility | Likely soluble in organic solvents and aqueous acid. | Expected to have higher water solubility due to increased polarity and hydrogen bonding capacity. | Increased polarity generally correlates with higher solubility in polar solvents like water. |

| ¹H NMR | Complex aromatic region with distinct signals for protons near the C7-amino group. A characteristic signal for the C1 proton. | A simpler aromatic region (a single ABCD system). Complex signals for the C1, C2, and adjacent methylene protons in the saturated ring. | The asymmetry introduced by the C7-amino group in the 1,7-isomer affects all aromatic protons. In the 1,2-isomer, the aromatic ring is less complex. |

| ¹³C NMR | Two distinct signals for carbons bearing amino groups (one aromatic, one aliphatic). | Two distinct signals for carbons bearing amino groups, both in the aliphatic region. | The chemical shift of the carbon atom is highly dependent on its hybridization (sp² vs. sp³) and the electronegativity of attached groups. |

Synthesis Strategies: Divergent Pathways

The synthetic routes to 1,7- and 1,2-diaminotetralin are fundamentally different, reflecting the positions of the target amino groups.

Synthesis of 1,7-Diaminotetralin

A common strategy for accessing the 1,7-isomer involves the dinitration of naphthalene, followed by selective reduction.

-

Dinitration of Naphthalene : Naphthalene is treated with a nitrating agent (e.g., a mixture of nitric and sulfuric acid) to yield a mixture of dinitronaphthalene isomers, including 1,7-dinitronaphthalene.[3]

-

Separation : The desired 1,7-dinitronaphthalene isomer is separated from the mixture, often through crystallization or chromatography.

-

Reduction : The dinitro compound is then reduced to the corresponding diamine. A common method is catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[4]

Caption: Synthetic workflow for 1,7-diaminotetralin.

Synthesis of 1,2-Diaminotetralin

The synthesis of vicinal diamines like 1,2-diaminotetralin often proceeds through intermediates that allow for the introduction of two adjacent nitrogen functionalities. One plausible route involves the derivatization of β-tetralone.

-

Formation of an Oxime or Hydrazone : β-tetralone can be reacted with hydroxylamine or a hydrazine derivative to form the corresponding oxime or hydrazone.

-

Reduction/Amination : The resulting intermediate can then undergo reduction and amination. For instance, a reductive amination protocol could be employed. Alternatively, methods for the vicinal diamination of alkenes, though more complex, could be adapted.[5] A series of 2-amino-1,2,3,4-tetrahydronaphthalene compounds have been synthesized from β-tetralone intermediates.[6]

An expedient enantioselective route to diaminotetralins has been developed using a rhodium-catalyzed asymmetric ring-opening protocol on azabicyclic alkenes, which establishes the tetralin core, regiochemistry, and stereochemistry in a single step.[7]

Caption: A potential synthetic workflow for 1,2-diaminotetralin.

Pharmacological Significance and Applications in Drug Design

The tetralin scaffold is a privileged structure in medicinal chemistry, and the positioning of amino groups is a key determinant of pharmacological activity.[1] Derivatives of aminotetralin have shown a wide range of biological activities, including antimicrobial, antihistaminic, anticancer, and analgesic properties.[8][9]

1,2-Diaminotetralin and its Derivatives: Dopaminergic Activity

The 2-aminotetralin substructure is particularly renowned for its interaction with dopamine receptors.[6] Many potent and selective dopamine receptor agonists and antagonists contain this motif.

-

Dopamine Receptor Agonism : Derivatives of 2-aminotetralin, such as 7-OH-DPAT, are well-known, potent agonists at D2 and D3 dopamine receptors.[10] The spatial arrangement of the amino group and the aromatic ring in a constrained conformation mimics the neurotransmitter dopamine.

-

Mechanism of Action : These agonists are thought to bind to dopamine receptors, particularly in the central nervous system, initiating signaling cascades that modulate neuronal activity. This has implications for treating conditions like Parkinson's disease and Restless Legs Syndrome.

-

Vicinal Diamine Influence : The presence of a second amino group at the C1 position in 1,2-diaminotetralin would be expected to significantly alter its binding profile. This second polar group could form additional hydrogen bonds within the receptor binding pocket or, conversely, introduce steric hindrance or an unfavorable electrostatic interaction, potentially shifting its selectivity or efficacy.

Caption: Simplified signaling pathway for a 2-aminotetralin (2-AT) dopamine agonist.

1,7-Diaminotetralin: A Less Explored Isomer with Potential

The pharmacological profile of 1,7-diaminotetralin is less characterized in the public domain. However, based on its structure, we can hypothesize potential applications:

-

Serotonergic or Adrenergic Activity : The 1-aminotetralin scaffold is found in compounds with activity at serotonin and norepinephrine transporters (e.g., sertraline, though it is not a diamino derivative).[1] The addition of a C7-amino group could modulate this activity or introduce affinity for other monoamine receptors.

-

Novel Scaffolds for CNS Targets : The distinct three-dimensional arrangement of the two amino groups in the 1,7-isomer presents a unique pharmacophore that could be exploited to design ligands for a variety of G-protein coupled receptors (GPCRs) or ion channels where two distinct hydrogen bonding interactions are required at a specific distance.

-

Antibacterial Agents : Diamine-containing molecules are being investigated as potential new antibiotics.[11] The diaminotetralin scaffold could serve as a novel starting point for inhibitors of bacterial enzymes.

Conclusion: Isomeric Choice as a Strategic Tool in Drug Discovery

The comparison of 1,7-diaminotetralin and 1,2-diaminotetralin serves as a powerful illustration of a core principle in medicinal chemistry: positional isomerism is a critical variable that dictates a molecule's properties and biological function.

-

1,2-Diaminotetralin offers a rigidified vicinal diamine scaffold with significant stereochemical complexity. Its derivatives are promising candidates for modulating targets that recognize aliphatic amines in a specific 3D orientation, such as the dopamine receptor family.

-

1,7-Diaminotetralin presents a different geometric and electronic profile, with one aliphatic and one aromatic amine. This scaffold is less explored but holds potential for developing novel ligands for CNS targets or other therapeutic areas where this unique pharmacophoric arrangement can be leveraged.

For drug development professionals, the choice between these isomers is not arbitrary. It is a strategic decision based on the target biology, desired physicochemical properties, and synthetic feasibility. A thorough understanding of their intrinsic differences is paramount to unlocking their full potential in the creation of novel therapeutics.

References

-

Lautens, M., Fagnou, K., & Zunic, V. (2002). An expedient enantioselective route to diaminotetralins: application in the preparation of analgesic compounds. Organic letters, 4(20), 3465–3468. [Link]

-

Wikipedia. (n.d.). 1-Aminotetralin. In Wikipedia. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-1-aminotetralin. In PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Aminotetralin. In Wikipedia. Retrieved from [Link]

-

McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of medicinal chemistry, 18(4), 362–367. [Link]

-

American Chemical Society. (n.d.). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Bauer, J., Benz, M., Klapötke, T. M., & Stierstorfer, J. (2022). Chemistry of 2,5-diaminotetrazole. Dalton transactions (Cambridge, England : 2003), 51(31), 11806–11813. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. Retrieved from [Link]

- Neumeyer, J. L., et al. (2000). Synthesis and characterization of novel derivatives of 2-aminotetralins: Development of highly selective derivatives for the D3 receptor. Medicinal Chemistry Research, 10(4), 208-229.

-

Royal Society of Chemistry. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances. Retrieved from [Link]

-

Mohammad, T. S. H., et al. (2024). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. Molecules, 29(3), 545. [Link]

-

ResearchGate. (n.d.). Synthesis, Structure, and Properties of 1,1'-Diamino- and 1,1'-Diazidoferrocene. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PubMed Central. Retrieved from [Link]

-

YouTube. (2020, February 25). Diazotetrazole Synthesis. Retrieved from [Link]

-

Bauer, J., Benz, M., Klapötke, T. M., & Stierstorfer, J. (2022). Chemistry of 2,5-diaminotetrazole. Dalton Transactions, 51(31), 11806-11813. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,7-Dinitronaphthalene. In PubChem Compound Database. Retrieved from [Link]

Sources

- 1. 1-Aminotetralin - Wikipedia [en.wikipedia.org]

- 2. 2-Aminotetralin - Wikipedia [en.wikipedia.org]

- 3. 1,7-Dinitronaphthalene | C10H6N2O4 | CID 90619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,2-diamine synthesis by diamination [organic-chemistry.org]

- 6. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An expedient enantioselective route to diaminotetralins: application in the preparation of analgesic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asu.elsevierpure.com [asu.elsevierpure.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Thermodynamic Stability of Tetralin Diamine Salts versus the Free Base

This guide provides a comprehensive analysis of the thermodynamic stability of tetralin diamine salts in comparison to its free base form. It is intended for researchers, scientists, and drug development professionals seeking to understand the critical interplay between solid-state properties and the developability of active pharmaceutical ingredients (APIs).

Executive Summary

Salt formation is a cornerstone of pharmaceutical development, with approximately 50% of all drugs on the market administered as salts.[1][2] This strategy is employed to enhance suboptimal physicochemical and biopharmaceutical properties of an API, such as solubility, stability, and manufacturability.[2][3] For a weakly basic molecule like tetralin diamine, understanding the thermodynamic landscape of its free base versus various salt forms is paramount for selecting a development candidate with optimal characteristics. This guide will delve into the theoretical underpinnings of salt stability, present field-proven experimental protocols for characterization, and offer insights into the causal relationships between molecular structure and macroscopic properties.

The Rationale for Salt Formation: A Thermodynamic Perspective

The conversion of a free base to a salt is an acid-base reaction. The stability and success of this transformation are governed by the relative strengths of the acid and base, quantified by their pKa values.[2] A widely accepted guideline is that for a stable salt to form, the pKa of the basic API should be at least two to three pH units higher than the pKa of the acidic counterion.[3][4] This difference ensures that proton transfer is energetically favorable, leading to the formation of a stable ionic crystal lattice.[2][4]

The thermodynamic stability of a salt is intrinsically linked to its Gibbs free energy of formation. A more stable salt will have a more negative Gibbs free energy, indicating a thermodynamically favorable state compared to the free base and acid in their unreacted forms. This stability translates to tangible benefits in a pharmaceutical context, including improved chemical stability and potentially a higher melting point, which can be advantageous for manufacturing processes.[3]

Characterizing the Tetralin Diamine Free Base

Before evaluating salt forms, a thorough characterization of the tetralin diamine free base is essential to establish a baseline. Key properties to investigate include:

-

Solubility: The intrinsic solubility of the free base in various solvents and pH conditions is a critical parameter. Generally, the free base form of an amine is less soluble in aqueous media compared to its salt form.[5]

-

Thermal Properties: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, decomposition temperature, and any polymorphic transitions of the free base.[6][7]

-

Hygroscopicity: The tendency of the free base to absorb moisture from the atmosphere is a crucial stability indicator.[] High hygroscopicity can lead to physical and chemical instability.[][9]

Comparative Analysis of Tetralin Diamine Salts

The selection of a suitable counterion is a critical step in optimizing the properties of the API.[3] For a diamine like tetralin diamine, common counterions include hydrochloride (HCl) and tosylate. The choice of counterion can significantly impact the resulting salt's properties.[3]

Thermodynamic Stability Assessment

The relative thermodynamic stability of the free base and its salts can be experimentally determined and compared. A higher melting point, as determined by DSC, often correlates with greater crystal lattice energy and, consequently, higher thermodynamic stability.[10] TGA can provide information on the thermal decomposition profile, with a more stable compound exhibiting a higher onset temperature of decomposition.[6][7]

The Influence of the Counterion

-

Hydrochloride Salts: Chloride is the most frequently used anion for forming pharmaceutical salts.[11] HCl salts are often highly crystalline and can exhibit improved solubility compared to the free base. However, they can also be more hygroscopic.[12]

-

Tosylate Salts: Tosylate, an organic sulfonate, is another common counterion. Tosylate salts can sometimes offer a good balance of solubility and reduced hygroscopicity compared to hydrochloride salts.

The interplay between the API and the counterion dictates the crystal packing and, therefore, the overall stability of the salt.[10]

Experimental Protocols for Stability Assessment

A robust experimental plan is crucial for a comprehensive understanding of the thermodynamic stability of tetralin diamine and its salts. The following are key, self-validating experimental protocols.

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and detect any polymorphic transitions.

-

Protocol:

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point.

-

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition temperature.

-

Protocol:

-

Place 5-10 mg of the sample onto the TGA balance pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the weight loss as a function of temperature. The onset of significant weight loss indicates decomposition.

-

Hygroscopicity Assessment

-

Objective: To evaluate the moisture uptake of the material under controlled humidity conditions.[]

-

Protocol (Gravimetric Sorption Analysis):

-

Place a pre-weighed sample in a controlled humidity chamber.

-

Expose the sample to a series of increasing relative humidity (RH) levels (e.g., from 10% to 90% RH in 10% increments) at a constant temperature (e.g., 25 °C).

-

Allow the sample to equilibrate at each RH step and record the weight change.

-

Plot the percentage weight gain against the relative humidity to generate a sorption isotherm.

-

Data Presentation and Interpretation

For ease of comparison, the quantitative data should be summarized in a structured table.

| Property | Tetralin Diamine Free Base | Tetralin Diamine HCl Salt | Tetralin Diamine Tosylate Salt |

| Melting Point (°C) | e.g., 85 | e.g., 250 | e.g., 220 |

| Decomposition Onset (°C) | e.g., 180 | e.g., 260 | e.g., 240 |

| Hygroscopicity (Weight gain at 80% RH) | e.g., < 0.2% | e.g., 2.5% | e.g., 1.0% |

Interpretation: In this hypothetical example, both salt forms exhibit significantly higher melting points and decomposition temperatures compared to the free base, indicating greater thermodynamic stability. The HCl salt shows higher hygroscopicity than the tosylate salt, which could be a critical factor in formulation development.

Visualization of Key Concepts

Diagrams are essential for illustrating complex relationships and workflows.

Caption: Thermodynamic equilibrium between the free base and its salt form.

Caption: Experimental workflow for thermodynamic stability assessment.

Conclusion and Recommendations

The conversion of tetralin diamine to a salt form can significantly enhance its thermodynamic stability. The choice of the counterion is a critical decision that influences not only the thermal properties but also the hygroscopicity of the resulting salt. A comprehensive experimental evaluation using techniques such as DSC, TGA, and hygroscopicity analysis is essential for selecting the optimal salt form for further drug development. The insights gained from these studies provide a solid foundation for formulation design and ensure the long-term stability and performance of the final drug product.

References

-

Bauer, J. F. (2009). Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database. Journal of Medicinal Chemistry, 52(23), 7014-7024. [Link]

-

Kumar, L., & Singh, S. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Journal of Pharmaceutical Sciences. [Link]

-

Babu, R. J., & Singh, M. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics, 10(3), 113. [Link]

-

Li, S., & Chen, X. (2017). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Sciences, 106(11), 3186-3200. [Link]

-

Pudipeddi, M., & Serajuddin, A. T. M. (2026). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

-

Babu, R. J., & Singh, M. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics, 10(3), 113. [Link]

-

Sun, C. C. (2025). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Pharmaceutical Online. [Link]

-

Improved Pharma. (2021, February 14). Salt Screening. [Link]

-

CD Formulation. (n.d.). Hygroscopicity Evaluation. Retrieved February 15, 2026, from [Link]

-

Li, S., & Chen, X. (2017). Stability of pharmaceutical salts in solid oral dosage forms. ResearchGate. [Link]

-

Aakeröy, C. B., & Salmon, D. J. (2012). Polymorphs, Salts, and Cocrystals: What’s in a Name? Crystal Growth & Design, 12(5), 2233-2236. [Link]

-

Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). [Link]

-

Mukati, S., Khan, S., Gupta, R., & Vengurlekar, S. (n.d.). CHEMICAL STABILITY OF DRUGS. IIP Series. [Link]

-

Solitek Pharma. (2025, August 25). Critical Factors in the Stability of Pharmaceutical Solid Forms. [Link]

-

FDA. (n.d.). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. [Link]

-

Biocompare. (n.d.). Hygroscopicity Testing from BOC Sciences. Retrieved February 15, 2026, from [Link]

-

Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Pharmaceutical Technology. [Link]

-

Loidl, G. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? CHIMIA International Journal for Chemistry, 64(3), 135-139. [Link]

-

LibreTexts Chemistry. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. [Link]

-

Belyaeva, O., & Turoverov, K. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured... PMC. [Link]

-

Wikipedia. (n.d.). Amine. Retrieved February 15, 2026, from [Link]

-

Fiveable. (2025, August 15). Polymorphism and its importance in pharmaceutical industry. [Link]

-

Giron, D. (2003). CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. Journal of Thermal Analysis and Calorimetry, 73, 441–457. [Link]

-

Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

-

ResearchGate. (2025, August 5). Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion. [Link]

-

University of Wisconsin-Madison. (n.d.). CHAPTER 21: AMINES. [Link]

-

Gould, P. L. (1986). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. International Journal of Pharmaceutics, 33(1-3), 201-217. [Link]

-

Central University of Technology, Mizoram. (n.d.). Amines. [Link]

-

AZoM. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. [Link]

-

Singh, D., & Singh, M. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(2), 101-106. [Link]

-

PerkinElmer. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]

-

TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™. [Link]

-

ResearchGate. (2025, August 9). Salt Stability – The Effect of pHmax on Salt to Free Base Conversion. [Link]

-

Brittain, H. G. (2026, February 5). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Pharmaceutical Technology. [Link]

-

Wikipedia. (n.d.). Tetralin. Retrieved February 15, 2026, from [Link]

-

TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. [Link]

-

ResearchGate. (n.d.). DSC and TGA curves of 1:1 and 2:1_MH salt pairs. [Link]

-

Pharmaguideline Forum. (2022, February 1). Free Base vs Salt Form Reference Standards. [Link]

- Google Patents. (n.d.).

-

British Journal of Clinical Pharmacology. (n.d.). Pharmaceutical salts: a formulation trick or a clinical conundrum?[Link]

-

MDPI. (2020, November 23). New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. [Link]

-

ACS Publications. (n.d.). Rapid Construction of Tetralin, Chromane, and Indane Motifs via Cyclative C−H/C−H Coupling: Four-Step Total Synthesis of (±)-Russujaponol F. [Link]

Sources

- 1. API Salt Selection: A Classical but Evolving Approach in Modern Drug Development | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 2. pharmtech.com [pharmtech.com]

- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 5. ask.pharmaguideline.com [ask.pharmaguideline.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. azom.com [azom.com]

- 9. alfachemic.com [alfachemic.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. ptacts.uspto.gov [ptacts.uspto.gov]

- 12. mdpi.com [mdpi.com]

The 1,7-Diaminotetralin Scaffold: Synthetic Architecture & Patent Landscape in Kinase Inhibition

Executive Summary

The 1,2,3,4-tetrahydronaphthalene-1,7-diamine (1,7-diaminotetralin) scaffold represents a high-value pharmacophore in modern medicinal chemistry, serving as a critical intermediate for Wee1 kinase inhibitors and CNS-active ligands . Unlike generic aminotetralins, the 1,7-disubstitution pattern offers a unique "bifunctional" geometry: the C1-amine provides a stereogenic center for solubility and solvent-exposed interactions, while the C7-amine typically anchors the molecule to the kinase hinge region or receptor binding pocket. This guide analyzes the technical landscape, detailing the stereoselective synthesis, therapeutic utility in p53-deficient oncology models, and the intellectual property network driving its development.

Part 1: Chemical Architecture & Therapeutic Logic

The Bifunctional Scaffold